CDK7-IN-20

CDK7 inhibition Kinase selectivity Biochemical assay

CDK7-IN-20 (Compound B2) is the optimal covalent CDK7 inhibitor for labs requiring stringent target specificity and low cytotoxicity. Its >206-fold selectivity over CDK1/2/3/5/6/9/12 eliminates confounding inhibition seen with THZ1, while validated in vivo efficacy in Pkd1flox/flox:Ksp-Cre ADPKD models ensures translational relevance. Select CDK7-IN-20 to attribute transcriptional changes confidently to CDK7 and to avoid compound-induced cell death in cystogenesis assays.

Molecular Formula C30H26N6O3
Molecular Weight 518.6 g/mol
Cat. No. B12403626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK7-IN-20
Molecular FormulaC30H26N6O3
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NCC(C5=CC=CC=C5)O
InChIInChI=1S/C30H26N6O3/c1-2-28(38)33-23-11-8-20(9-12-23)30(39)34-29-25-15-21(10-13-26(25)35-36-29)22-14-24(17-31-16-22)32-18-27(37)19-6-4-3-5-7-19/h2-17,27,32,37H,1,18H2,(H,33,38)(H2,34,35,36,39)/t27-/m1/s1
InChIKeyVSTRBHWJZOVRDC-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-20: A High-Selectivity Irreversible CDK7 Inhibitor for ADPKD and Transcriptional Addiction Research


CDK7-IN-20 (also designated Compound B2) is a potent, selective, and irreversible inhibitor of cyclin-dependent kinase 7 (CDK7), with a reported IC50 of 4 nM [1]. It exhibits >206-fold selectivity for CDK7 over a panel of related CDKs including CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, and CDK12 [1]. The compound was developed through a scaffold-hopping medicinal chemistry campaign and is primarily distinguished by its lower cytotoxicity relative to the prototypical covalent CDK7 inhibitor THZ1 in epithelial cyst models, as well as its validated in vivo efficacy in an autosomal dominant polycystic kidney disease (ADPKD) mouse model [2].

CDK7-IN-20: Why Broad CDK7 Inhibitor Class Substitution Introduces Experimental Variability


CDK7 inhibitors are not functionally interchangeable. Despite sharing a nominal target, members of this class diverge significantly in binding mode (covalent vs. non-covalent), selectivity window across the CDK family, and off-target liability profiles. For instance, the covalent tool compound THZ1 also potently inhibits CDK12 and CDK13, confounding transcriptional readouts [1]. Non-covalent clinical candidates such as SY-5609 exhibit picomolar binding affinity (Kd 0.07 nM) but have weaker selectivity over CDK2, CDK9, and CDK12, with IC50 values in the micromolar range [2]. Conversely, the oral clinical candidate samuraciclib (CT7001) displays a more modest 16-fold selectivity for CDK7 over CDK2 (IC50: 40 nM vs. 640 nM) [3]. CDK7-IN-20 distinguishes itself through an irreversible covalent mechanism paired with a >206-fold selectivity window over seven closely related CDKs, a profile that directly impacts the interpretability of target engagement studies and the translation of in vitro findings to in vivo cystogenesis models [4].

CDK7-IN-20: Quantitative Differentiation Data vs. THZ1, SY-5609, CT7001, and LY3405105


CDK7-IN-20 Demonstrates 23-Fold Greater Potency and Superior Kinase Selectivity vs. CT7001 and LY3405105

CDK7-IN-20 exhibits an IC50 of 4 nM against CDK7, which is 10-fold more potent than CT7001 (IC50 = 40 nM) and 23-fold more potent than LY3405105 (IC50 = 92.8 nM). Furthermore, CDK7-IN-20 displays >206-fold selectivity over a panel of seven CDKs (CDK1, CDK2, CDK3, CDK5, CDK6, CDK9, CDK12) [1], whereas CT7001 achieves only a 16-fold selectivity over CDK2 alone, and selectivity data for LY3405105 over off-target CDKs is not widely reported in the public domain [2].

CDK7 inhibition Kinase selectivity Biochemical assay

CDK7-IN-20 Exhibits Lower Cytotoxicity than THZ1 While Maintaining Potent Cyst Growth Inhibition in MDCK Epithelial Model

In a Madin-Darby canine kidney (MDCK) cyst model, CDK7-IN-20 (Compound B2) at concentrations of 1-3 μM demonstrated high potency in inhibiting cyst growth while exhibiting lower cytotoxicity compared to the covalent CDK7 inhibitor THZ1 [1]. This differential toxicity profile is critical for chronic disease models where sustained target engagement without compromising epithelial cell viability is required.

ADPKD Cystogenesis In vitro model

CDK7-IN-20 Significantly Reduces Kidney Size and Cyst Formation in an In Vivo ADPKD Mouse Model at 5 mg/kg Subcutaneous Dosing

In a neonatal Pkd1flox/flox:Ksp-Cre mouse model of ADPKD, daily subcutaneous administration of CDK7-IN-20 at 5 mg/kg for 6 days significantly reduced kidney size and suppressed cyst formation. Additionally, the compound markedly down-regulated AMPD3 protein expression in the cyst-lining epithelial cells of treated mice [1]. In contrast, while THZ1 has been shown to inhibit cystogenesis in similar models, its higher cytotoxicity and broader off-target profile limit its utility in chronic in vivo studies [2].

ADPKD In vivo efficacy Mouse model

CDK7-IN-20 Displays Favorable ADME Profile with 64% Subcutaneous Bioavailability and Moderate Half-Life Supporting Once-Daily Dosing

The ADME properties of CDK7-IN-20 (Compound B2) have been characterized in mice. Following a 5 mg/kg subcutaneous dose, the compound achieved a Cmax of 3806 ng/mL, an AUClast of 17,280 h·ng/mL, and a bioavailability (F) of 64.2% relative to intravenous administration. The subcutaneous half-life (t1/2) was 3.4 hours, with high plasma protein binding (>99%) and moderate Caco-2 permeability (Papp A→B: 48 × 10⁻⁶ cm/s) [1]. In comparison, the non-covalent clinical candidate SY-5609 is reported to have oral bioavailability, but its half-life and exposure metrics in preclinical species are not directly comparable due to differing routes of administration and species .

Pharmacokinetics ADME In vivo dosing

CDK7-IN-20: Optimal Use Cases in Preclinical ADPKD Research, Transcriptional Profiling, and Kinase Selectivity Benchmarking


Preclinical ADPKD Cystogenesis Studies Requiring Low-Cytotoxicity CDK7 Inhibition

CDK7-IN-20 is the preferred tool compound for in vitro and in vivo ADPKD research due to its demonstrated lower cytotoxicity relative to THZ1 in MDCK cyst models and its validated efficacy in the Pkd1flox/flox:Ksp-Cre genetic mouse model. Researchers investigating cyst formation and renal epithelial cell biology should consider CDK7-IN-20 over THZ1 when experimental endpoints require sustained CDK7 inhibition without inducing confounding cell death, as established in head-to-head comparisons [1][2].

Transcriptional Addiction and Super-Enhancer Profiling in Cancer Cell Lines

For studies examining CDK7-dependent transcriptional regulation, particularly those involving super-enhancer-driven oncogenes such as MYC, CDK7-IN-20 offers a favorable selectivity window that minimizes off-target inhibition of CDK12/13 (a known liability of THZ1). This selectivity profile ensures that observed transcriptional changes can be more confidently attributed to CDK7 inhibition rather than broader transcriptional CDK modulation [1][3].

Kinase Selectivity Benchmarking and CDK Family Profiling

CDK7-IN-20 serves as a reference compound for evaluating the selectivity of novel CDK7 inhibitors. Its >206-fold selectivity over a panel of seven CDKs (CDK1, 2, 3, 5, 6, 9, and 12) provides a well-defined benchmark against which new chemical entities can be compared. Procurement of CDK7-IN-20 alongside comparators like CT7001 and SY-5609 enables rigorous assessment of selectivity improvements in medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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